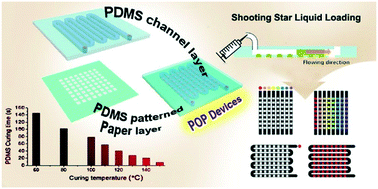Microfluidic PDMS on paper (POP) devices†
Lab on a Chip Pub Date: 2016-11-09 DOI: 10.1039/C6LC01250G
Abstract
In this paper, we propose a generalized concept of microfluidic polydimethylsiloxane (PDMS) on paper (POP) devices, which combines well the merits of paper chips and PDMS chips. First, we optimized the conditions for accurate PDMS spatial patterning on paper, based on screen printing and a high temperature enabled superfast curing technique, which enables PDMS patterning to an accuracy of tens of microns in less than ten seconds. This, in turn, makes it available for seamless, reversible and reliable integration of the resulting paper layer with other PDMS channel structures. The integrated POP devices allow for both porous paper and smooth channels to be spatially defined on the devices, greatly extending the flexibility for designers to be able to construct powerful functional structures. To demonstrate the versatility of this design, a prototype POP device for the colorimetric analysis of liver function markers, serum protein, alkaline phosphatase (ALP) and aspartate aminotransferase (AST), was constructed. On this POP device, quantitative sample loading, mixing and multiplex analysis have all been realized.


Recommended Literature
- [1] Bromo induced reversible distinct color switching of a structurally simple donor–acceptor molecule by vapo, piezo and thermal stimuli†
- [2] Diffusion coefficients in solids, their measurement and significance
- [3] Size and shape modifications, phase transition, and enhanced luminescence of fluoride nanocrystals induced by doping
- [4] Assembly of tetrameric dimethyltin-functionalized selenotungstates: from nanoclusters to one-dimensional chains†
- [5] Nanotoxicology: no small matter
- [6] Teaching energy in living systems to a blind student in an inclusive classroom environment†
- [7] The effect of viscosity and surface tension on inkjet printed picoliter dots†
- [8] Experimental study on single biomolecule sensing using MoS2–graphene heterostructure nanopores†
- [9] A synthetic glycan array containing Cryptococcus neoformans glucuronoxylomannan capsular polysaccharide fragments allows the mapping of protective epitopes†
- [10] A Cr3+ luminescence based ratiometric optical laser power meter†










